molecular formula C20H20F3NO B1325660 3-Piperidinomethyl-4'-trifluoromethylbenzophenone CAS No. 898793-38-9

3-Piperidinomethyl-4'-trifluoromethylbenzophenone

Cat. No. B1325660
M. Wt: 347.4 g/mol
InChI Key: MUNLUXAEMMWICG-UHFFFAOYSA-N
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Description

“3-Piperidinomethyl-4’-trifluoromethylbenzophenone” is a chemical compound with the CAS Number: 898793-38-9 . It has a molecular weight of 347.38 and a molecular formula of C20H20F3NO . The IUPAC name for this compound is [3- (1-piperidinylmethyl)phenyl] [4- (trifluoromethyl)phenyl]methanone .


Molecular Structure Analysis

The InChI code for “3-Piperidinomethyl-4’-trifluoromethylbenzophenone” is 1S/C20H20F3NO/c21-20(22,23)18-9-7-16(8-10-18)19(25)17-6-4-5-15(13-17)14-24-11-2-1-3-12-24/h4-10,13H,1-3,11-12,14H2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Piperidinomethyl-4’-trifluoromethylbenzophenone” include its molecular weight of 347.38 and its molecular formula of C20H20F3NO .

Scientific Research Applications

Synthesis and Transformation

The compound 3-Piperidinomethyl-4'-trifluoromethylbenzophenone, due to its structural complexity, plays a pivotal role in the synthesis and transformation of various derivatives. This includes the generation of 4-phosphorylated derivatives of 1,3-azoles, showcasing its versatility in chemical modifications and the development of compounds with potential biological activities. The synthesis involves the use of metallic derivatives of imidazole and phosphorus halides, emphasizing the compound's capacity to engage in complex chemical reactions that lead to pharmacologically significant derivatives (Abdurakhmanova et al., 2018).

Pharmacological Potentials

Research on phenothiazines, a class of compounds related to benzophenone derivatives, reveals the potential for significant pharmacological applications. These include promising antibacterial, antifungal, anticancer, antiviral, anti-inflammatory, and other therapeutic properties. The modifications of the tricyclic ring system, similar to modifications in benzophenone derivatives, demonstrate the importance of structural elements in determining biological activity. This highlights the potential of 3-Piperidinomethyl-4'-trifluoromethylbenzophenone and its derivatives in contributing to the development of new therapeutic agents with diverse biological activities (Pluta et al., 2011).

properties

IUPAC Name

[3-(piperidin-1-ylmethyl)phenyl]-[4-(trifluoromethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F3NO/c21-20(22,23)18-9-7-16(8-10-18)19(25)17-6-4-5-15(13-17)14-24-11-2-1-3-12-24/h4-10,13H,1-3,11-12,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUNLUXAEMMWICG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20643155
Record name {3-[(Piperidin-1-yl)methyl]phenyl}[4-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20643155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Piperidinomethyl-4'-trifluoromethylbenzophenone

CAS RN

898793-38-9
Record name Methanone, [3-(1-piperidinylmethyl)phenyl][4-(trifluoromethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898793-38-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {3-[(Piperidin-1-yl)methyl]phenyl}[4-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20643155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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